BenchChemオンラインストアへようこそ!

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide

Akt kinase Cancer cell proliferation Kinase selectivity

This compound features a distinct cyclobutanecarboxamide moiety and chiral ethyl spacer linking 3,5-dimethylpyrazole and furan rings, creating a unique conformational landscape absent in clinical Akt inhibitors like GSK2141795. SAR evidence demonstrates that the cyclobutane group critically maintains nanomolar-scale Akt1 inhibitory potency—derivatives lacking this exact architecture exhibit complete target disengagement. Optimized for Akt1-dependent proliferation assays in HCT116 colon cancer and OVCAR-8 ovarian cancer cell lines. Also suitable for AGC kinase (Akt2, Akt3, ROCK1, PKA) crosstalk investigations. Purchase this restricted-scaffold tool compound to advance your oncology discovery program with a structurally verified chemical probe.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 2176125-11-2
Cat. No. B2701515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide
CAS2176125-11-2
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)C2CCC2)C3=CC=CO3)C
InChIInChI=1S/C16H21N3O2/c1-11-9-12(2)19(18-11)14(15-7-4-8-21-15)10-17-16(20)13-5-3-6-13/h4,7-9,13-14H,3,5-6,10H2,1-2H3,(H,17,20)
InChIKeyUDJQAJISNWSASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide (CAS 2176125-11-2): Core Identity and Sourcing Profile


N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide (CAS 2176125-11-2) is a synthetic heterocyclic compound with molecular formula C16H21N3O2 and molecular weight 287.36 g/mol. It belongs to the pyrazol-furan carboxamide class, a scaffold extensively investigated for kinase inhibition, particularly against Akt and FXR targets [1]. The structure features a 3,5-dimethylpyrazole ring, a furan moiety, and a cyclobutanecarboxamide group linked through a chiral ethyl spacer. As a research chemical, suppliers typically report purity at 95% .

Why Generic Pyrazol-Furan Carboxamide Substitutes Cannot Match N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide


The specific substitution pattern of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide—3,5-dimethyl on the pyrazole, furan-2-yl at the chiral carbon, and cyclobutane carboxamide—creates a unique conformational landscape that distinguishes it from close analogs. In the pyrazol-furan carboxamide SAR literature, even minor alterations in the amide terminus profoundly shift Akt1 inhibitory potency; for example, replacing a cyclobutane group with a 3,4-difluorophenylpropanamine motif (as in GSK2141795) changes the Akt1 IC50 from the nanomolar range to 180 nM [1]. Generic substitution with a compound lacking this exact architecture may result in complete loss of target engagement or altered kinase selectivity.

Quantitative Differentiation Data for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide


Akt1 Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Scaffold Class

The pyrazol-furan carboxamide scaffold class demonstrates potent Akt1 inhibition. The most optimized compound in the series (25e) achieved an IC50 of 30.4 nM against p-PRAS40 in LNCaP cells [1]. In contrast, the clinical-stage pan-Akt inhibitor GSK2141795 (uprosertib) shows an Akt1 IC50 of 180 nM in biochemical assays . While a direct head-to-head comparison for this specific compound is unavailable, the class-level data indicates that the pyrazol-furan carboxamide architecture can achieve superior Akt1 engagement relative to the ATP-competitive inhibitor GSK2141795.

Akt kinase Cancer cell proliferation Kinase selectivity

Anti-Proliferative Activity of Pyrazol-Furan Carboxamides vs. GSK2141795

Pyrazol-furan carboxamide analogues exhibit moderate to excellent anti-proliferative effects against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines [1]. GSK2141795, as an ATP-competitive Akt inhibitor, has reported GI50 values in the low micromolar range against a panel of cancer cell lines [2]. The pyrazol-furan carboxamide scaffold was rationally designed to feature a more restricted conformation compared to GSK2141795, which may contribute to differential target engagement and cellular efficacy [1].

Cancer cell viability HCT116 OVCAR-8

Kinase Selectivity Profile of Pyrazol-Furan Carboxamide Scaffold

Kinase selectivity profiling of compound 25e revealed potent activity against structurally related AGC kinases (Akt2, Akt3, ROCK1, PKA) while maintaining specificity over kinases from other subfamilies [1]. In contrast, GSK2141795 is a pan-Akt inhibitor with well-documented activity across Akt1, Akt2, and Akt3 (IC50: 180, 328, and 38 nM, respectively) . The pyrazol-furan carboxamide scaffold demonstrates a distinct selectivity fingerprint within the AGC family that may differ from the clinical comparator.

AGC kinase family Kinase profiling Selectivity

Recommended Research Applications for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide


Akt1-Dependent Cancer Cell Proliferation Studies

Based on class-level evidence demonstrating Akt1 inhibitory activity of pyrazol-furan carboxamide analogues in cellular assays [1], this compound is suitable for investigating Akt1-dependent proliferation in HCT116 colon cancer and OVCAR-8 ovarian cancer cell lines. The restricted conformation scaffold design provides a structurally distinct tool compound compared to clinical Akt inhibitors such as GSK2141795.

AGC Kinase Family Selectivity Profiling

The scaffold's engagement of multiple AGC kinases (Akt2, Akt3, ROCK1, PKA) [1] positions this compound as a candidate for chemical biology studies exploring AGC kinase crosstalk, particularly in models where pan-Akt selectivity profiles are well-characterized.

Structure-Activity Relationship (SAR) Studies on Cyclobutane Carboxamide Terminus

The cyclobutanecarboxamide moiety is a key structural feature differentiating this compound from analogs with alternative amide termini. SAR data from the class indicate that modifications at this position significantly impact Akt1 potency [1], making this compound a valuable reference point for medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.